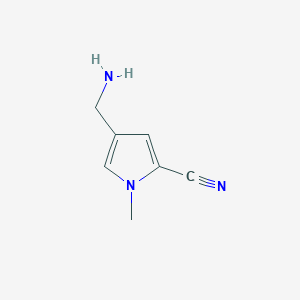
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile
概要
説明
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of an aminomethyl group at the fourth position, a methyl group at the first position, and a carbonitrile group at the second position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base.
Formation of the Carbonitrile Group: This can be done through the reaction of the corresponding aldehyde with hydroxylamine to form an oxime, followed by dehydration to yield the nitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions: 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyrrole oxides.
Reduction: Reduced forms like primary amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in various interactions, including dipole-dipole interactions.
類似化合物との比較
1-Methylpyrrole-2-carbonitrile: Lacks the aminomethyl group, making it less versatile in certain reactions.
4-Aminomethylpyrrole-2-carbonitrile: Lacks the methyl group, which can affect its reactivity and interactions.
4-Aminomethyl-1-ethylpyrrole-2-carbonitrile: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness: 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the aminomethyl and methyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
特性
分子式 |
C7H9N3 |
|---|---|
分子量 |
135.17 g/mol |
IUPAC名 |
4-(aminomethyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-10-5-6(3-8)2-7(10)4-9/h2,5H,3,8H2,1H3 |
InChIキー |
PFHAUCVAJWDEHT-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1C#N)CN |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

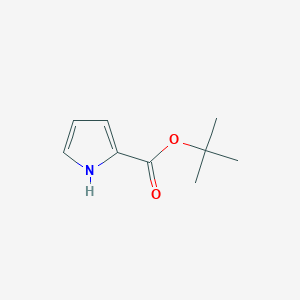
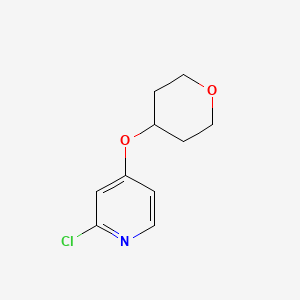
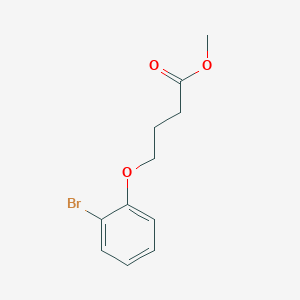
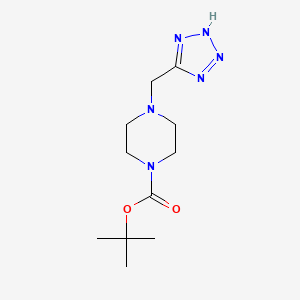




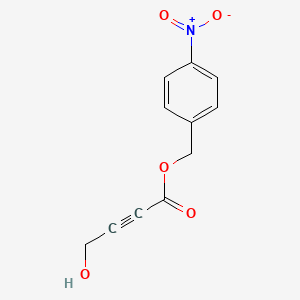
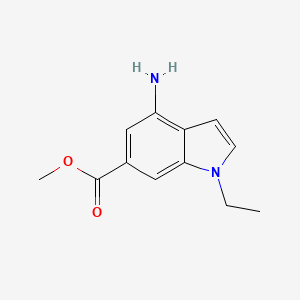
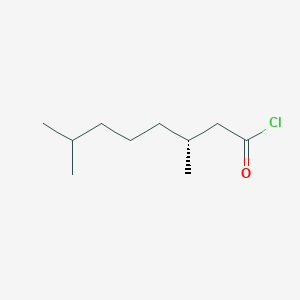

![4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B8721666.png)
